Home > Products > Screening Compounds P95770 > 3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione - 887880-27-5

3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Catalog Number: EVT-2762897
CAS Number: 887880-27-5
Molecular Formula: C22H19N5O2
Molecular Weight: 385.427
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazo-purine derivatives. This compound features a fused imidazo-purine ring system with phenyl groups at the 7 and 8 positions and an ethyl and methyl group at the 3 and 1 positions, respectively. It is recognized for its potential biological and pharmaceutical applications due to its unique structural properties, which may influence its interaction with biological targets and pathways .

Source

The compound can be sourced from various chemical suppliers and databases, including PubChem and ChemIDplus, where it is cataloged under the CAS number 85592-04-7. It has been studied extensively for its potential therapeutic applications, particularly in pharmacology .

Classification

This compound is classified as an imidazo-purine derivative. Imidazo-purines are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. The specific structure of this compound contributes to its unique properties compared to other imidazo-purine derivatives .

Synthesis Analysis

Methods

The synthesis of 3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions starting from simpler purine derivatives. The classical synthesis methods may include:

  1. Formation of the Imidazo Ring: This is achieved through cyclization reactions involving purine derivatives and appropriate electrophiles.
  2. Substitution Reactions: The introduction of ethyl and methyl groups at specific positions on the imidazo ring can be accomplished using alkylation techniques.

Technical Details

The synthesis often requires controlled conditions such as temperature regulation and the use of catalysts to enhance yield and purity. Techniques like column chromatography are employed for purification of the final product .

Molecular Structure Analysis

Structure

The molecular formula for 3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is C20H15N5O2C_{20}H_{15}N_{5}O_{2}. The structure includes:

  • Imidazo Ring: A fused bicyclic structure that includes nitrogen atoms contributing to its basicity.
  • Phenyl Groups: Attached at positions 7 and 8 which enhance lipophilicity and may influence biological interactions.

Data

The molecular weight of this compound is approximately 357.4 g/mol. Structural data can be further analyzed using computational methods such as molecular docking to predict interactions with biological targets .

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical of imidazo-purines:

  1. Nucleophilic Substitution: Reactions involving nucleophiles attacking electrophilic centers on the imidazo ring.
  2. Oxidation/Reduction: Depending on substituents, the compound may participate in redox reactions.

Technical Details

Reactions are typically performed under inert atmospheres to prevent oxidation or hydrolysis of sensitive functional groups. Analytical techniques such as NMR spectroscopy are used to monitor reaction progress and confirm product formation .

Mechanism of Action

Process

The mechanism of action for 3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific biological targets such as receptors or enzymes.

Data

Research indicates that this compound may act as an antagonist or inhibitor in certain pathways, potentially influencing cellular signaling or metabolic processes. Studies have shown promising results in modulating serotonin receptors, which could have implications in treating various neurological disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range.

Chemical Properties

  • Solubility: Solubility profiles in various solvents can indicate potential bioavailability.
  • Stability: The stability under different pH conditions is crucial for pharmaceutical applications.

Relevant data regarding these properties can often be found in chemical databases like PubChem or through experimental characterization methods .

Applications

Scientific Uses

The potential applications of 3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:

  1. Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting specific receptors involved in various diseases.
  2. Research Tool: Used in studies investigating receptor interactions or cellular signaling pathways.
Heterocyclic Scaffold Design & Pharmacological Relevance of Imidazo-Purine Derivatives

Structural Analogs in Serotonergic System Modulation: Imidazole-Purine Hybrids as 5-Hydroxytryptamine Receptor Ligands [3]

The imidazo[2,1-f]purine core of 3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione represents a strategic fusion of purine and imidazole pharmacophores, enabling unique interactions with 5-hydroxytryptamine (5-hydroxytryptamine) receptor subtypes. This scaffold mimics endogenous purine neurotransmitters while incorporating the topology of synthetic 5-hydroxytryptamine-targeting heterocycles like arylpiperazines. The planar, electron-rich diphenyl-substituted imidazo-purine system facilitates π-stacking with Phe336 and Phe361 residues in the 5-hydroxytryptamine_{1A} receptor binding pocket, analogous to established ligands such as buspirone [6]. Molecular docking simulations indicate that the carbonyl groups at positions 2 and 4 form hydrogen bonds with Ser373 and Thr374, while the N1-methyl group enhances hydrophobic contact with Ile189 [9].

Table 1: Binding Affinities of Imidazo-Purine Derivatives at 5-Hydroxytryptamine Receptor Subtypes

Compound5-Hydroxytryptamine_{1A} Ki (nM)5-Hydroxytryptamine_{2A} Ki (nM)5-Hydroxytryptamine_{7} Ki (nM)Structural Motifs
Target Compound12.7 ± 1.384.5 ± 6.223.8 ± 2.17,8-Diphenyl, N1-methyl, N3-ethyl
Ondansetron210 ± 1538 ± 4>1000Imidazole-carboxylate
Buspirone3.8 ± 0.4180 ± 12420 ± 35Pyrimidinyl-piperazine
Vilazodone0.5 ± 0.148 ± 3310 ± 28Indole-carbazoylpiperazine

This hybrid architecture demonstrates biased agonism toward 5-hydroxytryptamine{1A} and 5-hydroxytryptamine{7} receptors, which regulate mood and circadian rhythms. The target compound exhibits 6.7-fold greater selectivity for 5-hydroxytryptamine{1A} over 5-hydroxytryptamine{2A} receptors compared to classical antidepressants, potentially mitigating 5-hydroxytryptamine{2A}-associated side effects like anxiety [2] [6]. Functional assays reveal 82% ± 5% G-protein activation at 5-hydroxytryptamine{1A} receptors with minimal β-arrestin recruitment, suggesting rapid antidepressant potential through postsynaptic receptor modulation [9].

Role of Substitution Patterns in Bioactivity: Ethyl-Methyl-Diphenyl Functionalization Dynamics [1] [5]

The strategic placement of ethyl, methyl, and diphenyl groups creates a stereoelectronic profile essential for target engagement and metabolic stability:

Electronic and Steric Optimization

  • N3-Ethyl Group: Enhances lipid solubility (clogP = 3.8) while maintaining optimal topological polar surface area (85 Ų). The ethyl chain occupies a hydrophobic subpocket bordered by Leu362 and Val366 in 5-hydroxytryptamine_{1A}, with 2.9 Å van der Waals contacts [1].
  • N1-Methyl Group: Prevents undesired N-demethylation by cytochrome P450 3A4, increasing metabolic half-life (t{1/2} = 4.7 h in human microsomes) compared to N-H analogs (t{1/2} < 1 h) [5].
  • 7,8-Diphenyl Motif: The para-substituted phenyl rings at positions 7 and 8 enable T-shaped π-π interactions with His192 and Tyr390. Ortho-substitution reduces activity by 90% due to steric clash, while electron-withdrawing nitro groups diminish binding affinity 15-fold [1].

Table 2: Impact of Substituents on Pharmacological Parameters

Substitution Pattern5-Hydroxytryptamine_{1A} IC50 (nM)logD_{7.4}Solubility (μM)Microsomal Stability (% remaining)
7,8-Diphenyl12.73.81884
7,8-Di(pyridin-4-yl)9.32.115579
7,8-Di(cyclohexyl)2104.9392
7,8-Dimethyl>10002.832068

Synthetic Accessibility

The core structure is efficiently constructed via Groebke–Blackburn–Bienaymé multicomponent reaction [1]:

  • Condensation of 5-amino-1-methyluracil with benzil yields 7,8-diphenylpurine-2,4-dione
  • Cyclocondensation with aminoacetaldehyde dimethylacetal forms imidazo ring
  • N3-Alkylation using ethyl iodide under phase-transfer conditionsThis route achieves 68% overall yield with >99% purity, outperforming traditional Pd-catalyzed methods (32% yield) [1] [7].

Comparative Analysis with Nitrogen-Containing Heterocycles in Antidepressant Development [3] [9]

The imidazo[2,1-f]purine scaffold demonstrates distinct advantages over prevalent nitrogenous heterocycles in central nervous system drug design:

Target Engagement Specificity

  • Versus Imidazopyridines (e.g., Zolpidem): While zolpidem targets γ-aminobutyric acid type A receptors (K_i = 20 nM), the title compound shows 150-fold selectivity for 5-hydroxytryptamine receptors over γ-aminobutyric acid type A. This reduces sedative effects observed in benzodiazepine-like scaffolds [9].
  • Versus β-Carbolines: The diphenyl-imidazopurine exhibits 40% lower hERG channel binding (IC50 = 12 μM) than β-carboline antidepressants (avg. IC50 = 3 μM), suggesting reduced cardiotoxicity risk [6].

Pharmacokinetic Advantages

  • Brain Penetration: The target compound achieves brain/plasma ratio = 1.9 in rodent models, surpassing polar purine analogs (ratio = 0.2–0.8) due to balanced lipophilicity [3].
  • Metabolic Resistance: No glutathione adducts form in liver microsomes, unlike electron-deficient imidazopyridazines which undergo nucleophilic addition at C5 [3] [4].

Table 3: Structural and Pharmacological Comparison with Nitrogenous Antidepressant Scaffolds

Heterocyclic ClassRepresentative DrugPrimary TargetlogP5-Hydroxytryptamine{1A} Ki (nM)CNS Penetration
Imidazo[2,1-f]purineTarget Compound5-Hydroxytryptamine{1A}/5-Hydroxytryptamine{7}3.812.7High (B/P = 1.9)
ImidazopyridineZolpidemγ-Aminobutyric acid type A2.9>1000High (B/P = 1.5)
PyrazolopyrimidineTrazodone5-Hydroxytryptamine_{2A}3.1210Moderate (B/P = 0.8)
TriazolopyridineNefazodone5-Hydroxytryptamine_{2A}4.2180Low (B/P = 0.3)
ImidazopyridazinePanadiplonγ-Aminobutyric acid type A1.8>1000Moderate (B/P = 0.7)

The imidazo-purine hybrid occupies a unique bioisosteric space between purinergic and monoaminergic targeting agents. Its 7,8-diaryl substitution differentiates it from classical purine derivatives like caffeine (1,3,7-trimethylxanthine), which lacks significant 5-hydroxytryptamine affinity. The scaffold’s conformational rigidity enhances selectivity against off-target kinases—only 3/97 kinases show >50% inhibition at 10 μM versus 22/97 for flexible purine derivatives [5] [8]. This targeted polypharmacology positions imidazo[2,1-f]purines as advanced leads for treatment-resistant depression without the weight gain or sedation associated with contemporary antidepressants [6] [9].

Properties

CAS Number

887880-27-5

Product Name

3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

IUPAC Name

2-ethyl-4-methyl-6,7-diphenylpurino[7,8-a]imidazole-1,3-dione

Molecular Formula

C22H19N5O2

Molecular Weight

385.427

InChI

InChI=1S/C22H19N5O2/c1-3-25-20(28)18-19(24(2)22(25)29)23-21-26(18)14-17(15-10-6-4-7-11-15)27(21)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3

InChI Key

QXCLLGIOEPFBMX-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4)C5=CC=CC=C5)N(C1=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.